1-(Pyridin-4-YL)cyclobutane-1-carboxylic acid
Description
1-(Pyridin-4-yl)cyclobutane-1-carboxylic acid is a bicyclic organic compound featuring a cyclobutane ring substituted at the 1-position with a pyridin-4-yl group and a carboxylic acid moiety. Its molecular formula is C${10}$H${11}$NO$_2$ (CAS: 485828-63-5), and it is commercially available from multiple suppliers . The pyridine ring confers basicity and hydrogen-bonding capability, while the cyclobutane ring introduces steric constraints and moderate ring strain compared to smaller (e.g., cyclopropane) or larger (e.g., cyclohexane) carbocycles. This compound is of interest in medicinal chemistry and materials science due to its hybrid aromatic-aliphatic structure.
Properties
IUPAC Name |
1-pyridin-4-ylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-9(13)10(4-1-5-10)8-2-6-11-7-3-8/h2-3,6-7H,1,4-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLHBBPHSNWWQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyridin-4-YL)cyclobutane-1-carboxylic acid can be synthesized through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods: . These services ensure high purity and consistent quality, which are essential for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-4-YL)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The pyridin-4-yl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.
Scientific Research Applications
1-(Pyridin-4-YL)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions involving pyridine-containing molecules.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-YL)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyridin-4-yl group can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the carboxylic acid group can participate in acid-base reactions, further modulating its activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopropane vs. Cyclobutane Analogs
- 1-(Pyridin-4-yl)cyclopropane-1-carboxylic acid: Replacing the cyclobutane with a cyclopropane ring increases ring strain (109° bond angles vs. The smaller ring may reduce steric hindrance but limit conformational flexibility. This analog is listed as a drug impurity or intermediate but lacks detailed pharmacological data .
Substituent Variations on the Cyclobutane Ring
Aromatic Substitutions:
- 1-Benzylcyclobutane-1-carboxylic acid (CAS: 114672-02-5):
Replacing pyridine with a benzyl group eliminates the nitrogen heterocycle, reducing polarity and basicity. The benzyl group may enhance lipophilicity, impacting membrane permeability in drug design . - The electron-withdrawing bromo group could modulate electronic properties .
Heterocyclic Substitutions:
- 1-(Morpholin-4-yl)cyclobutane-1-carboxylic acid: The morpholine group replaces pyridine, offering a saturated oxygen-nitrogen heterocycle. This increases solubility in polar solvents and introduces hydrogen-bond acceptor/donor sites .
- 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID :
Incorporates a piperidine ring fused to pyridine, adding conformational flexibility and a secondary amine. This structure may enhance binding to biological targets like enzymes or receptors .
Fluorinated Cyclobutane Derivatives
Fluorination is a common strategy to modulate pharmacokinetic properties. Key examples include:
- 3,3-Difluorocyclobutane-1-carboxylic acid (CAS: EN300-51795636):
Fluorine atoms reduce basicity and increase metabolic stability. The electronegative substituents also enhance lipophilicity (logP) compared to the parent compound . - This compound is priced at $311/100mg, reflecting its synthetic complexity .
Ester and Amide Derivatives
- 1-(Methoxycarbonyl)cyclobutane-1-carboxylic acid : The methyl ester derivative (CAS: N/A) reduces acidity, improving cell membrane penetration. It serves as a prodrug or synthetic intermediate .
Biological Activity
1-(Pyridin-4-YL)cyclobutane-1-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 177.2 g/mol. It features a cyclobutane ring, a pyridine moiety, and a carboxylic acid functional group, which contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 177.2 g/mol |
| Functional Groups | Carboxylic Acid, Pyridine |
| Structure | Cyclobutane ring with pyridine substitution |
Synthesis Methods
This compound can be synthesized through various methods, including:
- Suzuki-Miyaura Coupling : A common method for forming carbon-carbon bonds.
- Direct Carboxylation : Involves the introduction of the carboxylic acid group onto the cyclobutane framework.
These synthetic routes allow for the generation of high-purity compounds suitable for biological evaluation.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Hydrogen Bonding : The carboxylic acid group can engage in hydrogen bonding with proteins or nucleic acids, influencing their functionality.
- π–π Stacking Interactions : The aromatic pyridine moiety can participate in π–π stacking interactions, enhancing binding affinity to target molecules.
These interactions modulate the compound's specificity and efficacy in biological pathways.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
- Anticancer Potential : The compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro, showing promise in targeting specific cancer types.
The following table summarizes key findings from recent studies:
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Exhibited activity against Gram-positive bacteria |
| Anticancer Activity | Inhibited proliferation of certain cancer cell lines |
| Mechanistic Studies | Engaged in hydrogen bonding with target proteins |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound showed significant inhibition of Staphylococcus aureus growth, indicating its potential as a lead compound for developing new antibiotics.
- Anticancer Research : In vitro assays revealed that this compound could reduce the viability of breast cancer cells by inducing apoptosis. Mechanistic studies suggested that it may activate caspase pathways involved in programmed cell death.
- Therapeutic Applications : Ongoing research is exploring its role as a potential therapeutic agent in inflammatory diseases due to its ability to modulate immune responses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
